Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu is a complex chemical compound that belongs to the category of modified amino acids and peptide derivatives. It is characterized by the presence of octyl groups, t-butyl esters, and a glutamic acid backbone modified with AEEA (N-(2-aminoethyl)ethanolamine) and an active ester group. This compound is primarily utilized in biochemistry and medicinal chemistry for its properties that enhance the stability and efficacy of peptides, particularly in drug design and development.
The compound is synthesized through various chemical processes, often involving the modification of glutamic acid derivatives. It is commercially available from several suppliers, reflecting its importance in pharmaceutical applications. The synthesis methods typically involve coupling reactions that utilize activated esters to facilitate the attachment of functional groups.
Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu can be classified as:
The synthesis of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu generally involves several key steps:
The synthesis typically employs solvents like dimethylformamide or dichloromethane to dissolve reactants and facilitate reactions under controlled temperatures. Reaction monitoring is performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The molecular structure of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu features:
Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu can participate in various chemical reactions, including:
These reactions are typically conducted under mild conditions to prevent degradation of sensitive functional groups. Reaction kinetics can be influenced by factors such as temperature, pH, and concentration of reactants.
The mechanism by which Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu exerts its effects primarily involves its ability to enhance the stability and bioavailability of peptides. The t-butyl groups provide steric protection against enzymatic degradation, while the AEEA moiety increases solubility in biological environments.
The compound's mechanism can be summarized as follows:
Scientific Uses
This compound represents a significant advancement in peptide chemistry, offering enhanced properties for therapeutic applications while providing valuable insights into peptide design and functionality.
The synthesis of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu relies critically on optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The Fmoc/tButyl (tBu) strategy serves as the cornerstone methodology due to its orthogonal protection scheme, where the base-labile Fmoc group shields the α-amino group while acid-labile tBu derivatives protect side chains. This orthogonality permits selective deprotection cycles without compromising side-chain integrity during the iterative peptide chain elongation [3] [6]. For synthetically challenging sequences like those containing the AEEA-AEEA spacer, in situ neutralization protocols are essential. These protocols employ phosphonium- or aminium-based coupling reagents (e.g., HATU, PyAOP) alongside tertiary amines (e.g., diisopropylethylamine), effectively minimizing aggregation of the growing peptide-resin complex by reducing the lifetime of the deprotected, non-nucleophilic species [3] [10].
Peptide chain aggregation presents a significant hurdle, particularly during the incorporation of hydrophobic segments adjacent to the AEEA-AEEA linker. Microwave-assisted SPPS offers a robust solution by enhancing coupling kinetics and reducing reaction times, thereby diminishing aggregation propensity. Continuous-flow SPPS systems utilizing polyethylene glycol (PEG)-based resins (e.g., TentaGel) further improve solvation and reagent diffusion, which is crucial for achieving high-yield coupling of the structurally complex Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu precursor [6] [10].
Table 1: Optimized Deprotection Protocols for Fmoc SPPS
Deprotection Reagent | Conditions | Completion Time | Key Advantages | Considerations |
---|---|---|---|---|
20% Piperidine/DMF | RT | 3-5 min | Effective scavenging of dibenzofulvene | Standard protocol; sufficient for most residues |
5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)/DMF | RT | <1 min | Rapid deprotection; minimizes side reactions | Avoid with Asp residues (risk of aspartimide) |
2% DBU + 5% Piperidine/DMF | RT | 1-2 min | Balances speed and safety; minimizes aspartimide risk | Preferred for sensitive sequences |
Microwave-assisted Piperidine (20%) | 50°C, 30 sec | <1 min | Dramatically reduces aggregation | Requires specialized equipment |
The tert-butyl (OtBu) protecting groups are indispensable for the modular construction of Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu. Their acid-labile nature (cleavable with trifluoroacetic acid) provides compatibility with the Fmoc deprotection chemistry (base-labile), enabling orthogonal protection schemes essential for stepwise synthesis. The steric bulk of the OtBu group effectively shields the γ-carboxyl group of the central glutamic acid residue within the compound, preventing undesired side reactions such as lactam formation or nucleophilic attack during peptide elongation [2] [5].
A critical function of the OtBu group is the suppression of aspartimide formation during piperidine-mediated Fmoc removal, especially when aspartic acid or similar residues are present nearby. Standard β-tButyl aspartate protection (Fmoc-Asp(OtBu)-OH) offers moderate protection, but bulkier trialkylcarbinol variants like Fmoc-Asp(OEpe)-OH (Epe = 3-ethyl-3-pentyl) demonstrate superior efficacy. These derivatives reduce aspartimide by-product formation from >15% to <2% under standard piperidine deprotection conditions (20% v/v, DMF), significantly enhancing the purity of the target peptide-resin intermediate preceding the AEEA-AEEA-OSu segment incorporation [7].
The modular assembly leverages the stability of OtBu during chain elongation. For example, the precursor Fmoc-L-Lys[Octa(OtBu)-Glu(AEEA-AEEA)-OtBu]-OH incorporates OtBu-protected glutamic acid and lysine side chains. This allows sequential coupling of the stearyl moiety (C18 fatty diacid), the glutamic acid core, and the AEEA-AEEA spacer onto the lysine ε-amino group without premature deprotection, ensuring high-fidelity synthesis of complex architectures like those in semaglutide analogues [2] [5].
Table 2: Impact of Aspartate Protecting Groups on Aspartimide Suppression
Protecting Group | Structure | Aspartimide Byproduct (%) | Optimal Deprotection Protocol |
---|---|---|---|
OtBu | (CH₃)₃C- | 15-20% | 20% Piperidine/DMF, RT, 3-5 min |
OMpe | (CH₃CH₂)(CH₃)₂C- | 5-8% | 20% Piperidine/DMF, RT, 3-5 min |
OEpe (Optimized) | (CH₃CH₂)₃C- | <2% | 20% Piperidine/DMF, RT, 3-5 min |
OBno | (CH₃(CH₂)₃)₃C- | <2% | 20% Piperidine/DMF, RT, 3-5 min |
Integrating the hydrophilic AEEA-AEEA linker [AEEA = 2-(2-aminoethoxy)ethoxyacetic acid] into Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu presents distinct synthetic and conformational challenges. The primary hurdle lies in the solubility disparity between the hydrophobic stearyl chain (C18) and the hydrophilic oligoethylene glycol spacer. This disparity often leads to on-resin aggregation during SPPS, resulting in incomplete coupling or deprotection. Employing solvent mixtures like dimethylformamide/dichloromethane (1:1 v/v) or adding chaotropic agents (e.g., lithium chloride) improves solvation of the growing chain, facilitating efficient coupling of the AEEA monomers [5] [10].
The AEEA-AEEA motif is not merely a passive spacer; its molecular architecture critically influences the biological functionality of therapeutic peptides like semaglutide. The conformational flexibility afforded by the ethylene oxide units enables optimal positioning of the albumin-binding fatty acid moiety, enhancing binding affinity by 500-fold compared to fatty acids alone. Precise control over spacer length is paramount: Shorter spacers (e.g., single AEEA) restrict mobility and reduce albumin affinity, while excessive length (e.g., tri-AEEA units) can promote peptide self-association and aggregation, complicating synthesis and purification [5] [8].
Furthermore, the terminal carboxylic acid of the AEEA-AEEA unit must be activated for downstream conjugation (e.g., to form the OSu ester). Steric hindrance around this carboxyl group, imposed by the ethylene glycol chains, necessitates highly efficient coupling reagents. Phosphonium salts (PyBOP, PyAOP) or triazine-derived reagents (DMT-MM) are often superior to traditional carbodiimides in this context, achieving near-quantitative activation yields and minimizing racemization [5] [9] [10].
Table 3: Impact of Oligoethylene Glycol Spacer Length on Peptide Properties
Spacer Structure | Albumin Binding Affinity (Relative) | Solubility in SPPS | Synthetic Difficulty | Primary Application |
---|---|---|---|---|
C18 Fatty Acid Only | 1x (Baseline) | Low | Low | Early GLP-1 analogs |
Ste-Glu(AEEA-OH) | ~100x | Moderate | Moderate | Liraglutide |
Ste-Glu(AEEA-AEEA-OH) | >500x | High (with optimized solvents) | High (aggregation risk) | Semaglutide |
Ste-Glu(AEEA-AEEA-AEEA-OH) | ~300x | Moderate (viscosity issues) | Very High | Experimental |
The N-hydroxysuccinimide ester (OSu) in Octa(OtBu)-Glu(AEEA-AEEA-OSu)-OtBu serves as a crucial carboxyl-activating group for efficient amide bond formation with peptide N-termini or lysine side chains. OSu esters offer significant advantages over other activated species: They exhibit enhanced hydrolytic stability compared to acid chlorides or anhydrides, allowing for purification and storage. Furthermore, they generate soluble, non-reactive by-products (N-hydroxysuccinimide) upon aminolysis, simplifying purification—particularly in SPPS or fragment condensation strategies [9].
The reactivity of the OSu ester is intrinsically influenced by the electron-withdrawing nature of the succinimidyl ring. However, its reactivity towards nucleophilic attack by amines can be finely modulated using catalytic additives or high-performance coupling reagents. While the OSu group reacts spontaneously with aliphatic amines under mild conditions (e.g., in dimethylformamide or dimethyl sulfoxide at 0-25°C), achieving high-yield coupling with sterically hindered amines requires activation strategies:
Racemization suppression during OSu ester aminolysis is paramount. The OSu group itself exhibits low racemization potential under standard conditions. However, employing non-basic catalysts like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with diisopropylcarbodiimide (DIC) is highly recommended. Oxyma Pure acts as a racemization-suppressing additive without generating the potentially explosive by-products associated with HOBt or HOAt, making it ideal for large-scale manufacturing of peptide therapeutics incorporating this key building block [9] [10].
Table 4: Activation Strategies for OSu Ester Coupling in Peptide Synthesis
Activation Method | Reagents/Additives | Reaction Conditions | Coupling Yield | Epimerization Risk |
---|---|---|---|---|
Direct Aminolysis | None (OSu ester + amine) | DMF, 0-25°C, 2-12 h | Moderate (70-85%) | Very Low |
HOBt/DIC Assisted | HOBt, DIC | DMF, 0°C → RT, 1-2 h | High (90-95%) | Low |
HOAt/DIC Assisted | HOAt, DIC | DMF, 0°C → RT, 1-2 h | Very High (>95%) | Very Low |
Oxyma Pure/DIC | Oxyma Pure, DIC | DMF, 0°C → RT, 1-2 h | Very High (>95%) | Very Low |
COMU Activation | COMU, DIPEA | DMF, RT, 30-60 min | Very High (>95%) | Low |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7